molecular formula C7H13ClN4O B2852813 L-Histidine N-methylamide hydrochloride CAS No. 2095396-49-7

L-Histidine N-methylamide hydrochloride

Cat. No.: B2852813
CAS No.: 2095396-49-7
M. Wt: 204.66
InChI Key: GBEWGPTVCBGMTD-RGMNGODLSA-N
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Description

L-Histidine N-methylamide hydrochloride is a derivative of the amino acid L-histidine. It is characterized by the presence of a methylamide group attached to the nitrogen atom of the imidazole ring, and it is commonly used in various scientific research applications. The molecular formula of this compound is C7H13ClN4O, and it has a molecular weight of 204.66 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Histidine N-methylamide hydrochloride can be synthesized through a series of chemical reactions involving L-histidine. One common method involves the methylation of the amide group of L-histidine. The process typically includes the following steps:

    Protection of the amino group: The amino group of L-histidine is protected using a suitable protecting group to prevent unwanted reactions.

    Methylation: The protected L-histidine is then reacted with a methylating agent, such as methyl iodide, under basic conditions to introduce the methylamide group.

    Deprotection: The protecting group is removed to yield L-Histidine N-methylamide.

    Hydrochloride formation: The final product is obtained by reacting L-Histidine N-methylamide with hydrochloric acid to form this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization and recrystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

L-Histidine N-methylamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to form reduced derivatives.

    Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole ring-oxidized products, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

L-Histidine N-methylamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in studies involving protein structure and function, as it can mimic certain amino acid residues in proteins.

    Medicine: It is investigated for its potential therapeutic applications, including its role in enzyme inhibition and as a precursor for drug development.

    Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds .

Mechanism of Action

The mechanism of action of L-Histidine N-methylamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the active site. Additionally, it can interact with cellular pathways involved in signal transduction and metabolic processes .

Comparison with Similar Compounds

L-Histidine N-methylamide hydrochloride can be compared with other similar compounds, such as:

    L-Histidine: The parent amino acid, which lacks the methylamide group.

    L-Histidine methyl ester: A derivative with a methyl ester group instead of a methylamide group.

    L-Histidinium hydrochloride: A salt form of L-histidine with hydrochloric acid.

Uniqueness

This compound is unique due to the presence of the methylamide group, which imparts distinct chemical and biological properties. This modification can enhance its stability, solubility, and reactivity compared to its parent compound and other derivatives .

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research. Its unique chemical structure and properties make it a valuable tool in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in research and development.

Properties

IUPAC Name

(2S)-2-amino-3-(1H-imidazol-5-yl)-N-methylpropanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O.ClH/c1-9-7(12)6(8)2-5-3-10-4-11-5;/h3-4,6H,2,8H2,1H3,(H,9,12)(H,10,11);1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBEWGPTVCBGMTD-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(CC1=CN=CN1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)[C@H](CC1=CN=CN1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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